molecular formula C16H21ClN4OS2 B2951219 cyclobutyl(4-(5-(thiophen-2-yl)-6H-1,3,4-thiadiazin-2-yl)piperazin-1-yl)methanone hydrochloride CAS No. 1351655-17-8

cyclobutyl(4-(5-(thiophen-2-yl)-6H-1,3,4-thiadiazin-2-yl)piperazin-1-yl)methanone hydrochloride

Cat. No. B2951219
CAS RN: 1351655-17-8
M. Wt: 384.94
InChI Key: DLOYRYASZWCBCP-UHFFFAOYSA-N
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Description

Chemical Reactions Analysis

The reactivity of this compound would be influenced by its functional groups. For example, the thiophenyl group might undergo electrophilic aromatic substitution, while the piperazinyl group might participate in reactions with electrophiles or act as a base .

Scientific Research Applications

Synthesis and Antibacterial Activity

Research has shown that compounds with similar structural components, particularly those involving heterocyclic thiadiazole structures, have been synthesized and evaluated for their antibacterial activities. The introduction of polar groups into these compounds has led to enhanced antibacterial activity, suggesting that modifications to similar compounds could yield promising antibacterial agents (Guo-qiang Hu et al., 2008).

Antitubercular and Anticancer Properties

Another area of research focuses on the synthesis of compounds for potential antitubercular and anticancer applications. For example, oxazolyl thiosemicarbazones have been synthesized and shown to exhibit significant in vitro and in vivo activity against Mycobacterium tuberculosis, including multidrug-resistant strains. This highlights the potential of structurally similar compounds in the development of new antitubercular therapies (D. Sriram et al., 2006).

GPCR Antagonists

Compounds with cyclobutyl and piperazine components have been investigated for their role as antagonists of G protein-coupled receptors (GPCRs), such as NPBWR1 (GPR7). These studies have led to the identification of compounds with subnanomolar potencies, illustrating the therapeutic potential of such compounds in modulating GPCR-mediated pathways (F. Anthony Romero et al., 2012).

Alzheimer's Disease Therapeutics

Research into multifunctional amides has shown moderate enzyme inhibitory potentials and mild cytotoxicity, suggesting their utility in Alzheimer's disease therapy. The synthesis of these compounds involves complex reactions indicating the intricate chemistry involved in developing potential treatments for neurodegenerative diseases (Mubashir Hassan et al., 2018).

properties

IUPAC Name

cyclobutyl-[4-(5-thiophen-2-yl-6H-1,3,4-thiadiazin-2-yl)piperazin-1-yl]methanone;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20N4OS2.ClH/c21-15(12-3-1-4-12)19-6-8-20(9-7-19)16-18-17-13(11-23-16)14-5-2-10-22-14;/h2,5,10,12H,1,3-4,6-9,11H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DLOYRYASZWCBCP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C1)C(=O)N2CCN(CC2)C3=NN=C(CS3)C4=CC=CS4.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21ClN4OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

385.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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